REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:29][C:30]2[CH:35]=[CH:34][C:33]([C:36]([F:39])([F:38])[F:37])=[CH:32][C:31]=2[C:40]2[CH:45]=[CH:44][N:43]=[N:42][CH:41]=2)=[CH:4][C:5]([F:28])=[C:6]([S:8]([N:11](CC2C=CC(OC)=CC=2OC)[C:12]2[S:13][CH:14]=[N:15][N:16]=2)(=[O:10])=[O:9])[CH:7]=1.Cl.N>O1CCOCC1.CO.O>[Cl:1][C:2]1[C:3]([O:29][C:30]2[CH:35]=[CH:34][C:33]([C:36]([F:37])([F:39])[F:38])=[CH:32][C:31]=2[C:40]2[CH:45]=[CH:44][N:43]=[N:42][CH:41]=2)=[CH:4][C:5]([F:28])=[C:6]([S:8]([NH:11][C:12]2[S:13][CH:14]=[N:15][N:16]=2)(=[O:10])=[O:9])[CH:7]=1
|
Name
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5-Chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-4-[2-pyridazin-4-yl-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C1)S(=O)(=O)N(C=1SC=NN1)CC1=C(C=C(C=C1)OC)OC)F)OC1=C(C=C(C=C1)C(F)(F)F)C1=CN=NC=C1
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at room temperature for 3 hours before concentration in vacuo
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The resulting suspension was left
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped with diethyl ether (3×300 mL)
|
Type
|
CUSTOM
|
Details
|
to provide crude material as a fawn
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washed with methanol (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a sand
|
Type
|
WASH
|
Details
|
The resulting solution was washed with diethyl ether (3×75 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate (3×200 mL) and brine (100 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to approximately 100 mL whereby a precipiatate
|
Type
|
TEMPERATURE
|
Details
|
to cool for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered
|
Type
|
WASH
|
Details
|
washed with cold ethyl acetate (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)S(=O)(=O)NC=1SC=NN1)F)OC1=C(C=C(C=C1)C(F)(F)F)C1=CN=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |